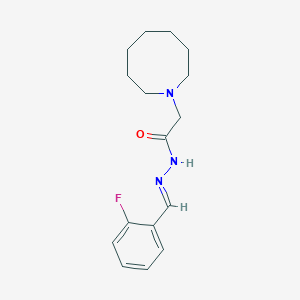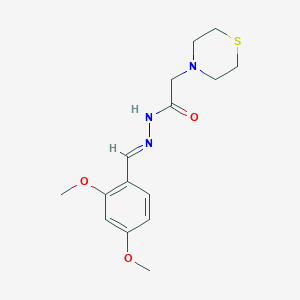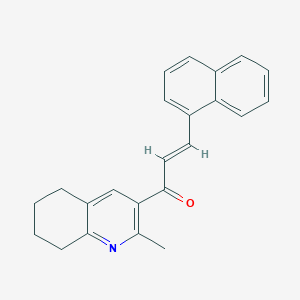
N-(2-bromophenyl)-4-(2,4-dichlorophenoxy)butanamide
Übersicht
Beschreibung
N-(2-bromophenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as Bromochlorophene, is a synthetic compound that belongs to the family of chlorinated phenoxyalkanoic herbicides. The chemical is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. The synthesis of Bromochlorophene is carried out using a specific method, and its advantages and limitations for laboratory experiments are well documented.
Wirkmechanismus
Bromochlorophene acts on the plant cell wall, inhibiting the biosynthesis of cell wall components. This results in the disruption of the plant cell wall, leading to the death of the plant. In animals and humans, Bromochlorophene acts as an antibacterial and antifungal agent. It disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Bromochlorophene has been shown to have a number of biochemical and physiological effects on animals and humans. It has been shown to have antibacterial and antifungal properties, making it useful in the treatment of infections. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Bromochlorophene has a number of advantages and limitations for laboratory experiments. Its advantages include its antibacterial and antifungal properties, making it useful in the study of infections. Its limitations include its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of Bromochlorophene. These include the development of new synthetic methods for the production of the chemical, the study of its effects on different types of bacteria and fungi, and the study of its effects on different types of inflammatory conditions.
Conclusion
Bromochlorophene is a synthetic compound that is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. The synthesis of Bromochlorophene is carried out using a specific method, and its advantages and limitations for laboratory experiments are well documented. The chemical has a number of future directions for study, including the development of new synthetic methods and the study of its effects on different types of bacteria and fungi.
Wissenschaftliche Forschungsanwendungen
Bromochlorophene is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. The chemical is used as a herbicide to inhibit the growth of weeds and other unwanted plants. However, its use in scientific research is focused on its effects on animals and humans.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2/c17-12-4-1-2-5-14(12)20-16(21)6-3-9-22-15-8-7-11(18)10-13(15)19/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMHSPDQMQXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)



![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3837542.png)


![6-amino-3-methyl-4-(5-nitro-2-furyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3837578.png)


![N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B3837598.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3837600.png)
![3,6-diamino-2-(4-bromobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3837621.png)